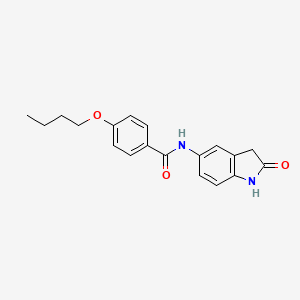

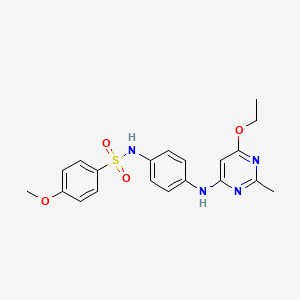

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a compound that appears to be related to the field of organic chemistry, particularly involving the synthesis of complex molecules that may have pharmaceutical applications. The compound contains an oxirane (epoxide) group, a phenyl group, and a dihydroisoquinoline moiety, which suggests it could be a versatile intermediate for synthesizing a variety of compounds.

Synthesis Analysis

The synthesis of related compounds has been explored through a Cu-catalyzed aerobic oxidative coupling reaction with N-phenyl tetrahydroisoquinoline . The study provides insights into the mechanism of this reaction, identifying an iminium dichlorocuprate as a reactive intermediate. The role of methanol as a solvent was also investigated, showing that it can stabilize the iminium ion, which is beneficial for the oxidative allylation reaction. This suggests that similar methodologies could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The structure of intermediates in the synthesis of related compounds has been characterized by NMR spectroscopy and X-ray crystallography . These techniques are crucial for understanding the molecular structure of complex organic molecules. The identification of intermediates such as the iminium dichlorocuprate provides valuable information that could be relevant to the synthesis and structural analysis of this compound.

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. The epoxide ring is particularly reactive and can participate in ring-opening reactions, while the isoquinoline moiety may be involved in electrophilic substitution reactions. The study on the oxidative coupling reaction indicates that the compound could be involved in similar reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, QSAR modeling has been used to predict the relative toxicity of similar compounds . The study focused on the acute toxicity predictions of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, using various QSAR methodologies. This approach could be applied to this compound to predict its toxicity and other physical and chemical properties, which are important for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The synthesis and evaluation of oxiran-2-yl derivatives, including similar compounds to Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, have demonstrated significant anticancer properties. For instance, the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles resulted in compounds that were evaluated for their anticancer activities. Some of these newly synthesized compounds showed promising results as anticancer agents, highlighting the therapeutic potential of oxiran-2-yl derivatives in cancer treatment (Gouhar & Raafat, 2015).

Antimicrobial and Insect Antifeedant Properties

Oxiran-2-yl compounds have also been synthesized and characterized for their antimicrobial and insect antifeedant activities. Studies involving the synthesis of ee (αS, βR) biphenyl keto oxiranes and their evaluation revealed that these compounds exhibit antimicrobial properties and can act as effective insect antifeedants. This opens up possibilities for their use in agricultural pest management and as potential antimicrobial agents (Thirunarayanan & Vanangamudi, 2016).

QSAR Modeling for Toxicity Prediction

Quantitative structure-activity relationship (QSAR) modeling has been applied to oxiran-2-yl derivatives to predict their toxicity, specifically the acute toxicity LD50 values in rats through oral exposure. This research helps in understanding the safety profile of these compounds, aiding in the development of safer pharmaceuticals and chemicals with minimized adverse effects (Tiwari et al., 2017).

Spectral Studies and Chemical Characterization

Detailed spectral studies, including IR, 1H, 13C, and GC–MS spectra, of synthesized oxiran-2-yl derivatives have provided insights into the chemical structure and properties of these compounds. The spectral data, correlated with various chemical parameters, have paved the way for a deeper understanding of their chemical behavior and potential applications in various scientific fields (Thirunarayanan & Vanangamudi, 2011).

Eigenschaften

IUPAC Name |

oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-18(16-12-21-16)19-11-10-13-6-4-5-9-15(13)17(19)14-7-2-1-3-8-14/h1-9,16-17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMDXXRUDGYKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)C4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)

![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)